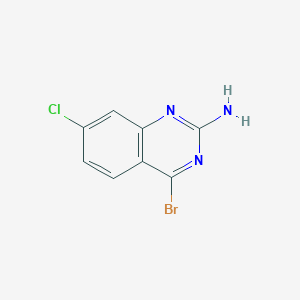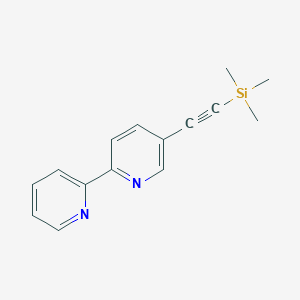
5-((Trimethylsilyl)ethynyl)-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Trimethylsilyl)ethynyl)-2,2’-bipyridine: is an organosilicon compound that features a bipyridine core substituted with a trimethylsilyl-ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-((Trimethylsilyl)ethynyl)-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-bipyridine and trimethylsilylacetylene.
Reaction Conditions: A common method involves the use of a palladium-catalyzed Sonogashira coupling reaction. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium(II) chloride.
Procedure: The 2,2’-bipyridine is reacted with trimethylsilylacetylene under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods: While specific industrial production methods for 5-((Trimethylsilyl)ethynyl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The bipyridine core can undergo redox reactions, which are important in coordination chemistry and catalysis.
Coupling Reactions: The ethynyl group can participate in various coupling reactions, such as Sonogashira and Heck couplings.
Common Reagents and Conditions:
Substitution: Reagents like halides or organometallic compounds can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products with different functional groups replacing the trimethylsilyl group.
Oxidation and Reduction: Various oxidized or reduced forms of the bipyridine core.
Aplicaciones Científicas De Investigación
Chemistry:
Coordination Chemistry: Used as a ligand in the formation of metal complexes.
Catalysis: Employed in catalytic cycles due to its ability to stabilize metal centers.
Biology and Medicine:
Bioinorganic Chemistry:
Industry:
Materials Science: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 5-((Trimethylsilyl)ethynyl)-2,2’-bipyridine largely depends on its role as a ligand in coordination chemistry. It can coordinate to metal centers through the nitrogen atoms of the bipyridine core, forming stable complexes. These complexes can then participate in various catalytic and redox processes, facilitating chemical transformations.
Comparación Con Compuestos Similares
2,2’-Bipyridine: The parent compound without the trimethylsilyl-ethynyl substitution.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups instead of the trimethylsilyl-ethynyl group.
Uniqueness:
- The presence of the trimethylsilyl-ethynyl group in 5-((Trimethylsilyl)ethynyl)-2,2’-bipyridine imparts unique electronic and steric properties, making it a versatile ligand in coordination chemistry and a valuable building block in materials science.
Propiedades
Fórmula molecular |
C15H16N2Si |
|---|---|
Peso molecular |
252.39 g/mol |
Nombre IUPAC |
trimethyl-[2-(6-pyridin-2-ylpyridin-3-yl)ethynyl]silane |
InChI |
InChI=1S/C15H16N2Si/c1-18(2,3)11-9-13-7-8-15(17-12-13)14-6-4-5-10-16-14/h4-8,10,12H,1-3H3 |
Clave InChI |
WMYBRQUKGSLPBB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CN=C(C=C1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine](/img/structure/B13032199.png)
![4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B13032213.png)
![Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13032221.png)
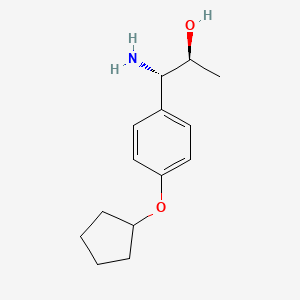
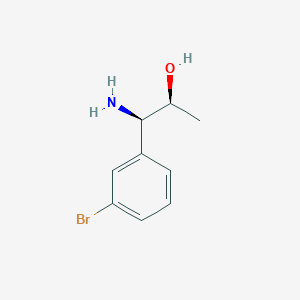
![3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B13032239.png)
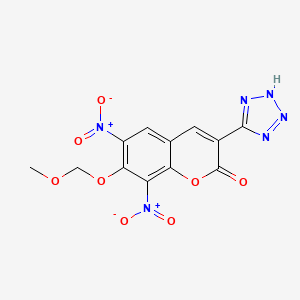
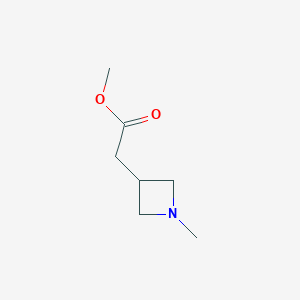
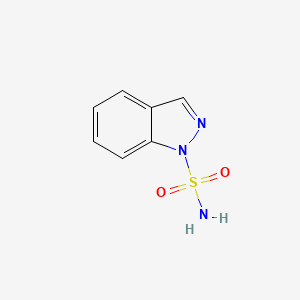
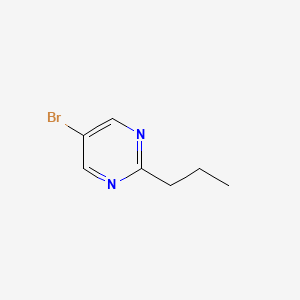
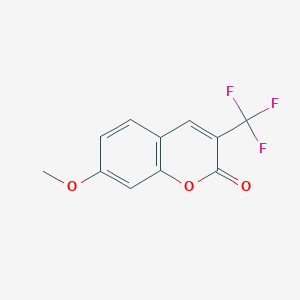
![3-(2-Aminoethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13032276.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B13032278.png)
